(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Green Chemistry in Synthesis : The oxidative functionalization reaction of an aldehyde with pyrazole, using a substoichiometric quantity of an oxidant, represents a clean, solvent-free approach to synthesizing acyl pyrazole derivatives, highlighting a green chemistry methodology that could potentially be applied to similar compounds (Doherty et al., 2022).
Crystal Structure and DFT Study : The synthesis and characterization of boric acid ester intermediates with benzene rings, followed by crystallographic and conformational analyses, as well as density functional theory (DFT) calculations, provide insights into the molecular structures and properties. This research demonstrates the application of DFT in understanding the physicochemical properties of compounds, which could be relevant for studying the compound (Huang et al., 2021).
Novel Synthetic Pathways : The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives through InCl3-promoted Prins cyclization offers a novel synthetic pathway for constructing complex heterocyclic structures, suggesting potential methodologies for synthesizing related compounds (Reddy et al., 2012).
Potential Biological Activities
- Antimicrobial and Anticancer Agents : Research on pyrazole derivatives with various functional moieties indicates their potential as antimicrobial and anticancer agents. The synthesis and characterization of these compounds, followed by evaluation of their in vitro antimicrobial and anticancer activities, provide a foundation for further investigation into similar compounds' biological activities (Hafez et al., 2016).
properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-2-6-13(9-10)12(14)11-4-7-15-8-5-11/h11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMPHZMLGKJKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
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